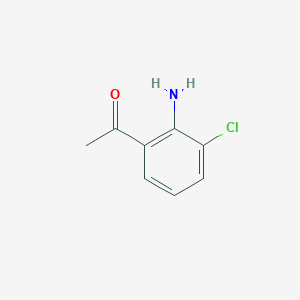

1-(2-Amino-3-chlorophenyl)ethanone

Description

Properties

IUPAC Name |

1-(2-amino-3-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYRSQRMEZKASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00633493 | |

| Record name | 1-(2-Amino-3-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56762-32-4 | |

| Record name | 1-(2-Amino-3-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Amino-3-chlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound 1-(2-Amino-3-chlorophenyl)ethanone. This molecule is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a variety of pharmacologically active molecules. This document outlines a reliable synthetic pathway, detailed experimental protocols, and a framework for the structural and purity analysis of the title compound.

Synthesis of 1-(2-Amino-3-chlorophenyl)ethanone

The most viable and commonly employed synthetic route to 1-(2-Amino-3-chlorophenyl)ethanone involves a two-step process. The first step is the nitration of 3-chloroacetophenone to yield 1-(3-chloro-2-nitrophenyl)ethanone. The subsequent and final step is the selective reduction of the nitro group to an amine, affording the target compound.

Step 1: Synthesis of the Precursor, 1-(3-chloro-2-nitrophenyl)ethanone

The synthesis of the nitro-substituted precursor is a critical initial step.

Experimental Protocol:

A solution of 3-chloroacetophenone in a suitable solvent, such as sulfuric acid, is cooled to 0-5 °C. A nitrating mixture, typically a combination of nitric acid and sulfuric acid, is then added dropwise while maintaining the low temperature to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specific duration to ensure complete nitration. The reaction is then quenched by carefully pouring it onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water to remove residual acid, and then purified by recrystallization from a suitable solvent like ethanol to yield 1-(3-chloro-2-nitrophenyl)ethanone as a solid.

| Parameter | Value |

| Starting Material | 3-chloroacetophenone |

| Reagents | Nitric Acid, Sulfuric Acid |

| Solvent | Sulfuric Acid |

| Reaction Temperature | 0-5 °C |

| Purification Method | Recrystallization (Ethanol) |

| Melting Point | 94-95 °C[1] |

Step 2: Reduction of 1-(3-chloro-2-nitrophenyl)ethanone

The final step in the synthesis is the reduction of the nitro group of 1-(3-chloro-2-nitrophenyl)ethanone to the corresponding amine. A variety of reducing agents can be employed for this transformation, with iron powder in an acidic medium being a common and effective method that is selective for the nitro group over the ketone functionality.[2][3]

Experimental Protocol:

To a solution of 1-(3-chloro-2-nitrophenyl)ethanone in a mixture of ethanol and glacial acetic acid, iron powder is added portion-wise.[3][4] The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the iron salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent, such as ethyl acetate, and washed with a basic solution, like saturated sodium bicarbonate, to neutralize the acetic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude 1-(2-Amino-3-chlorophenyl)ethanone. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

| Parameter | Value |

| Starting Material | 1-(3-chloro-2-nitrophenyl)ethanone |

| Reagents | Iron Powder, Glacial Acetic Acid[3][4] |

| Solvent | Ethanol/Water mixture[3] |

| Reaction Temperature | Reflux |

| Purification Method | Column Chromatography, Recrystallization |

Characterization of 1-(2-Amino-3-chlorophenyl)ethanone

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₈ClNO |

| Molecular Weight | 169.61 g/mol [5] |

| Appearance | Expected to be a solid at room temperature |

Spectroscopic Data (Predicted and Comparative)

The following table summarizes the expected spectroscopic data for 1-(2-Amino-3-chlorophenyl)ethanone. This data is inferred from the analysis of its functional groups and comparison with isomers and related compounds.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (3H, multiplet), Amine protons (2H, broad singlet), Methyl protons (3H, singlet). The chemical shifts of the aromatic protons will be influenced by the positions of the amino, chloro, and acetyl groups. |

| ¹³C NMR | Carbonyl carbon (~195-205 ppm), Aromatic carbons (6 signals in the range of ~115-150 ppm), Methyl carbon (~25-30 ppm). |

| IR Spectroscopy | N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹), C=O stretching of the ketone (~1660-1680 cm⁻¹), C-Cl stretching (~700-800 cm⁻¹), and aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 169 (for ³⁵Cl) and 171 (for ³⁷Cl) in a ~3:1 ratio. Fragmentation patterns would likely involve the loss of the methyl group (M-15) and the acetyl group (M-43). |

Visualized Workflows and Logical Relationships

Synthesis Workflow

The following diagram illustrates the two-step synthesis of 1-(2-Amino-3-chlorophenyl)ethanone.

Caption: Synthetic pathway to 1-(2-Amino-3-chlorophenyl)ethanone.

Characterization Logic

The following diagram outlines the logical workflow for the characterization of the final product.

Caption: Logical workflow for product characterization.

References

Spectroscopic Analysis of 1-(2-Amino-3-chlorophenyl)ethanone and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 1-(2-Amino-3-chlorophenyl)ethanone and its related derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development due to their structural motifs being present in various biologically active molecules. Understanding their spectroscopic properties is crucial for their synthesis, characterization, and quality control. This document details the experimental protocols and summarizes key spectroscopic data for these compounds.

Introduction

1-(2-Amino-3-chlorophenyl)ethanone is an aromatic ketone containing both an amino and a chloro substituent on the phenyl ring. These functional groups significantly influence the electronic environment of the molecule, which is reflected in its spectroscopic signatures. This guide will cover the primary spectroscopic techniques used for the characterization of this compound and its derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for compounds structurally related to 1-(2-Amino-3-chlorophenyl)ethanone. This data serves as a reference for the expected spectral ranges and patterns.

Table 1: ¹H and ¹³C NMR Spectral Data of Related Compounds

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| 2-Amino-1-(3-chlorophenyl)propan-1-one | - | Aromatic H: 7.0-8.0, CH: 4.5-5.0, CH₃: 1.5-2.0 | C=O: >190, Aromatic C: 120-140, CH: 50-60, CH₃: 15-25 |

| 1-(3-Chlorophenyl)ethanone oxime | CDCl₃ | Aromatic H: 7.2-7.8, CH₃: 2.3 | Aromatic C: 125-138, C=N: ~155, CH₃: ~12 |

| 1-(2-Aminophenyl)ethanone[1] | - | Aromatic H: 6.6-7.8, NH₂: 6.3 (broad), CH₃: 2.6 | C=O: 200.9, Aromatic C: 116-151, CH₃: 28.2 |

| 1-(3-Aminophenyl)ethanone[2] | - | Aromatic H: 6.8-7.3, NH₂: 3.8 (broad), CH₃: 2.5 | C=O: 198.8, Aromatic C: 113-148, CH₃: 26.6 |

Table 2: IR and Mass Spectrometry Data of Related Compounds

| Compound | IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |

| 2-Amino-1-(3-chlorophenyl)propan-1-one[3] | N-H stretch: 3300-3500, C=O stretch: ~1680, C-Cl stretch: 700-800 | [M+H]⁺ expected at 184.05 |

| 1-(2-Chlorophenyl)ethanone[4] | C=O stretch: ~1690, C-Cl stretch: ~750 | Molecular Ion (M⁺) at 154.02 |

| 1-(2-Aminophenyl)ethanone[1] | N-H stretch: 3320, 3450, C=O stretch: 1640 | Molecular Ion (M⁺) at 135.07 |

| 2-Amino-1-(2-chlorophenyl)ethanone[5] | - | Molecular Formula: C₈H₈ClNO, Molecular Weight: 169.61 |

Table 3: UV-Vis Spectroscopic Data of Aromatic Amines and Ketones

| Chromophore | λmax (nm) | Solvent |

| Aromatic Ketone | ~240-280 (π→π), ~300-330 (n→π) | Ethanol/Methanol |

| Aromatic Amine | ~230-270 (π→π), ~280-300 (n→σ) | Ethanol/Methanol |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific derivative and available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Acquisition Parameters (Typical):

-

¹H NMR: Spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, 16-32 scans.

-

¹³C NMR: Spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, 1024 or more scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the sample (ATR unit or KBr pellet holder) in the sample compartment of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands for the functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Use an ESI-mass spectrometer.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature).

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in the positive or negative ion mode over a suitable mass range.

-

-

Data Processing:

-

Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

-

Analyze the isotopic pattern, which is particularly important for chlorine-containing compounds (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural information.[6]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a cuvette with the pure solvent to be used as a reference.

-

Fill a matching cuvette with the sample solution.

-

-

Data Acquisition:

-

Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

-

-

Data Processing:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

References

- 1. Ethanone, 1-(2-aminophenyl)- [webbook.nist.gov]

- 2. 3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-1-(3-chlorophenyl)propan-1-one | C9H10ClNO | CID 22031823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethanone, 1-(2-chlorophenyl)- [webbook.nist.gov]

- 5. GSRS [precision.fda.gov]

- 6. acdlabs.com [acdlabs.com]

Chemical properties and reactivity of 1-(2-Amino-3-chlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic methodologies related to 1-(2-Amino-3-chlorophenyl)ethanone, a key intermediate in synthetic organic chemistry with potential applications in pharmaceutical development.

Chemical Identity and Properties

1-(2-Amino-3-chlorophenyl)ethanone, also known as 2'-Amino-3'-chloroacetophenone, is an aromatic ketone containing amino and chloro substituents. These functional groups impart a unique reactivity profile, making it a valuable precursor for the synthesis of various heterocyclic compounds.

Table 1: Chemical and Physical Properties of 1-(2-Amino-3-chlorophenyl)ethanone

| Property | Value | Source |

| CAS Number | 56762-32-4 | [1][2] |

| Molecular Formula | C₈H₈ClNO | [1][3] |

| Molecular Weight | 169.61 g/mol | [1][3] |

| Purity | ≥98% | [3] |

Reactivity and Synthetic Applications

The reactivity of 1-(2-Amino-3-chlorophenyl)ethanone is primarily dictated by the interplay of its three functional groups: the amino group, the chloro group, and the acetyl group.

2.1. Reactivity of the Core Structure

-

Amino Group: The ortho-amino group is a nucleophile and can participate in various condensation and cyclization reactions. It can react with carbonyl compounds, nitriles, and other electrophiles.

-

Acetyl Group: The carbonyl group of the acetyl moiety is electrophilic and can undergo nucleophilic attack. The adjacent methyl group has acidic protons and can participate in condensation reactions under basic conditions.

-

Aromatic Ring: The benzene ring is substituted with both an activating group (amino) and a deactivating group (chloro). This substitution pattern influences the regioselectivity of electrophilic aromatic substitution reactions.

2.2. Key Synthetic Reactions

2-Aminoaryl ketones are well-established precursors for the synthesis of quinolines and quinazolines, which are prominent scaffolds in many biologically active compounds.[4][5][6]

Synthesis of Quinolines

The Friedländer annulation is a classic method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In the case of 1-(2-Amino-3-chlorophenyl)ethanone, reaction with a suitable ketone under acidic or basic conditions would be expected to yield a substituted chloro-amino-quinoline.

Synthesis of Quinazolines

Quinazolines can be synthesized from 2-aminoaryl ketones through various cyclization strategies.[5][7] One common approach involves reaction with a one-carbon source, such as an aldehyde or its equivalent, often in the presence of an ammonia source. For example, the reaction of 1-(2-Amino-3-chlorophenyl)ethanone with an aldehyde and ammonia or an ammonium salt could lead to the formation of a 2,4-disubstituted 8-chloroquinazoline.[3]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and reactions of 1-(2-Amino-3-chlorophenyl)ethanone are not extensively documented in the public domain, general methodologies for the synthesis of related 2-aminoacetophenones and their subsequent transformations into heterocyclic systems can be adapted.

3.1. General Synthesis of 2-Aminoacetophenones

A common route to substituted 2-aminoacetophenones involves the reduction of the corresponding 2-nitroacetophenones.[8]

Example Protocol: Reduction of a 2-Nitroacetophenone

-

Dissolution: The substituted 2-nitroacetophenone is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Reducing Agent: A reducing agent, such as iron powder, tin(II) chloride, or catalytic hydrogenation (e.g., H₂/Pd-C), is added to the solution.

-

Reaction: The reaction mixture is stirred, often with heating, until the reduction is complete (monitored by TLC or LC-MS).

-

Work-up: The reaction mixture is filtered to remove the catalyst or inorganic salts. The filtrate is then neutralized and extracted with an organic solvent.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the desired 2-aminoacetophenone.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis of key heterocyclic scaffolds from 1-(2-Amino-3-chlorophenyl)ethanone.

Caption: General synthetic route to 1-(2-Amino-3-chlorophenyl)ethanone.

Caption: Potential synthetic pathways from 1-(2-Amino-3-chlorophenyl)ethanone.

Role in Drug Development

While direct evidence of 1-(2-Amino-3-chlorophenyl)ethanone being a key intermediate in the synthesis of a specific marketed drug was not prominently found in the searched literature, its structural motifs are present in various pharmacologically active molecules. The quinazoline ring system, readily accessible from this precursor, is a well-known "privileged scaffold" in medicinal chemistry.[6] Numerous kinase inhibitors approved for cancer therapy, such as gefitinib and erlotinib, feature the 4-anilinoquinazoline core. The amino and chloro substituents on the starting material offer handles for further chemical modification, allowing for the generation of diverse compound libraries for drug discovery screening.

The general class of 2-aminoacetophenones serves as crucial intermediates in the synthesis of a variety of pharmaceuticals, including analgesics and anti-inflammatory drugs.[9]

Conclusion

1-(2-Amino-3-chlorophenyl)ethanone is a valuable and versatile chemical intermediate. Its rich reactivity, stemming from the presence of amino, chloro, and acetyl functional groups, makes it a key starting material for the synthesis of important heterocyclic scaffolds like quinolines and quinazolines. While detailed physical and spectral data are not widely published, its synthetic utility is evident from the established chemistry of related 2-aminoaryl ketones. Further research into the specific reactions and biological applications of compounds derived from 1-(2-Amino-3-chlorophenyl)ethanone is warranted and holds promise for the discovery of new therapeutic agents.

References

- 1. scbt.com [scbt.com]

- 2. 56762-32-4 | 2'-Amino-3'-chloroacetophenone - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinazoline synthesis [organic-chemistry.org]

- 6. scielo.br [scielo.br]

- 7. Mild synthesis of quinazolines from 2,2,2-trichloroethyl imidates and 2–aminophenyl ketones: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. 2'-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 1-(2-Amino-3-chlorophenyl)ethanone as a Versatile Building Block in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Amino-3-chlorophenyl)ethanone is a valuable and versatile bifunctional building block in organic synthesis, particularly for the construction of a diverse range of heterocyclic scaffolds. Its unique substitution pattern, featuring an ortho-amino group and a reactive acetyl moiety on a chlorinated benzene ring, allows for its participation in various cyclization and condensation reactions. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 1-(2-amino-3-chlorophenyl)ethanone in the preparation of medicinally relevant heterocyclic systems, including quinolines, benzodiazepines, and indoles. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its use in research and drug development.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient synthetic strategies to access novel heterocyclic frameworks is a cornerstone of modern medicinal chemistry. 1-(2-Amino-3-chlorophenyl)ethanone has emerged as a key intermediate, offering a convergent and flexible approach to a variety of privileged heterocyclic structures. The presence of the chlorine atom provides a handle for further functionalization and can significantly influence the biological activity of the resulting molecules. This guide will explore the synthetic utility of this building block in detail.

Synthesis and Properties of 1-(2-Amino-3-chlorophenyl)ethanone

The most common synthetic route to 1-(2-amino-3-chlorophenyl)ethanone involves the reduction of its nitro precursor, 1-(3-chloro-2-nitrophenyl)ethanone.

Synthesis Protocol: Reduction of 1-(3-chloro-2-nitrophenyl)ethanone

Materials:

-

1-(3-chloro-2-nitrophenyl)ethanone

-

Iron powder (Fe)

-

Glacial acetic acid (HOAc)

-

Ethyl acetate (EtOAc)

-

10% Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 1-(3-chloro-2-nitrophenyl)ethanone (1.0 eq) in glacial acetic acid.

-

Add iron powder (3.0 eq) to the solution in portions while stirring at room temperature.

-

After the addition is complete, continue stirring at room temperature for 4 hours.

-

Gently heat the reaction mixture to 50 °C and maintain for 8 hours.

-

Cool the reaction mixture and dilute with water.

-

Neutralize the solution with 10% aqueous NaOH until a basic pH is achieved.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure to yield 1-(2-amino-3-chlorophenyl)ethanone as a solid.

Note: This is a general procedure and may require optimization based on specific laboratory conditions and scale.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₈ClNO |

| Molecular Weight | 169.61 g/mol |

| Appearance | Yellow solid |

| Melting Point | Not consistently reported, requires experimental verification |

| Solubility | Soluble in common organic solvents like ethanol, methanol, and dichloromethane. |

Applications in Heterocyclic Synthesis

1-(2-Amino-3-chlorophenyl)ethanone serves as a key precursor for the synthesis of several important classes of heterocyclic compounds.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group to form a quinoline. 1-(2-Amino-3-chlorophenyl)ethanone is an ideal substrate for this reaction.

Caption: General workflow for the Friedländer synthesis of quinolines.

Materials:

-

1-(2-Amino-3-chlorophenyl)ethanone

-

Active methylene compound (e.g., ethyl acetoacetate, acetylacetone, acetophenone)

-

p-Toluenesulfonic acid (p-TsOH) or Potassium hydroxide (KOH)

-

Toluene or Ethanol

Procedure (Acid-catalyzed):

-

To a solution of 1-(2-amino-3-chlorophenyl)ethanone (1.0 eq) in toluene, add the active methylene compound (1.2 eq).

-

Add a catalytic amount of p-TsOH (0.1 eq).

-

Heat the mixture to reflux for 12-24 hours, with azeotropic removal of water using a Dean-Stark apparatus.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Example):

| Reactant 2 | Product | Catalyst | Yield (%) |

| Ethyl acetoacetate | Ethyl 8-chloro-4-methylquinoline-2-carboxylate | p-TsOH | ~75-85 |

| Acetylacetone | 1-(8-Chloro-4-methylquinolin-2-yl)ethanone | p-TsOH | ~70-80 |

| Acetophenone | 8-Chloro-4-methyl-2-phenylquinoline | p-TsOH | ~65-75 |

Chloro-substituted quinolines, such as chloroquine and its derivatives, have demonstrated anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of autophagy. One proposed mechanism involves the activation of the p53 tumor suppressor pathway.[1]

Caption: Proposed p53-mediated apoptosis pathway activated by chloro-quinolines.

Synthesis of Benzodiazepines

1,4-Benzodiazepines are a class of psychoactive drugs with anxiolytic, anticonvulsant, and sedative properties. 1-(2-Amino-3-chlorophenyl)ethanone can be a precursor to 2-amino-3-chlorobenzophenone, a key intermediate in the synthesis of certain benzodiazepines. A more direct approach involves the reaction with α-amino acid derivatives.

This is a multi-step synthesis often starting with the acylation of the amino group followed by cyclization.

Step 1: Acylation

-

React 1-(2-amino-3-chlorophenyl)ethanone with a suitable acylating agent (e.g., chloroacetyl chloride) in an inert solvent.

Step 2: Cyclization

-

The resulting N-acylated intermediate can be cyclized to the benzodiazepine core using various methods, often involving reaction with ammonia or a primary amine.

Quantitative Data (Example from a related synthesis): The synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one from 2-amino-5-chlorobenzophenone (a related precursor) can proceed in high yields (often >80%).[2]

Benzodiazepines exert their anticonvulsant effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Caption: Mechanism of anticonvulsant action of benzodiazepines via the GABA-A receptor.

Synthesis of Indoles via Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. To utilize 1-(2-amino-3-chlorophenyl)ethanone in a Fischer-type synthesis, it would first need to be converted to the corresponding hydrazine.

Caption: Logical steps for the synthesis of indoles from 1-(2-amino-3-chlorophenyl)ethanone.

Certain chloro-substituted indole derivatives have shown potent antiproliferative activity by inducing apoptosis in cancer cells. The mechanism can involve the modulation of key signaling pathways such as the EGFR pathway.[3]

Caption: Inhibition of the EGFR signaling pathway by chloro-indole derivatives.

Conclusion

1-(2-Amino-3-chlorophenyl)ethanone is a highly valuable and versatile building block for the synthesis of a wide range of biologically active heterocyclic compounds. Its utility in the construction of quinoline, benzodiazepine, and indole scaffolds has been highlighted, with a focus on providing practical synthetic guidance. The chloro-substituent not only influences the reactivity of the starting material but also imparts significant biological properties to the resulting heterocyclic products. This guide serves as a comprehensive resource for researchers and drug development professionals seeking to exploit the synthetic potential of 1-(2-amino-3-chlorophenyl)ethanone in the discovery of novel therapeutic agents.

References

- 1. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer_indole_synthesis [chemeurope.com]

- 3. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action of 1-(2-Amino-3-chlorophenyl)ethanone Derivatives: A Review of Available Data

Despite a comprehensive search of scientific literature and databases, there is currently a significant lack of publicly available information regarding the mechanism of action, biological activity, and pharmacological profile of 1-(2-Amino-3-chlorophenyl)ethanone derivatives. This scarcity of data prevents the construction of an in-depth technical guide as originally intended.

Our investigation sought to identify quantitative data, experimental protocols, and signaling pathways associated with this specific chemical scaffold. However, the search did not yield any dedicated studies detailing the synthesis and subsequent biological evaluation of a series of 1-(2-Amino-3-chlorophenyl)ethanone derivatives.

While research exists on structurally related compounds, such as positional isomers or molecules containing a chlorophenyl moiety within a different core structure, a direct extrapolation of their mechanisms of action to the 1-(2-Amino-3-chlorophenyl)ethanone framework would be scientifically unsound. For instance, studies on derivatives of 4-amino-3-chlorophenyl have identified potent and selective inhibitors of caspase-1, an enzyme involved in inflammation. However, the shift in the amino group's position from para to ortho relative to the chloro and acetyl groups, as specified in the topic of this guide, would significantly alter the molecule's electronic and steric properties, leading to potentially different biological targets and activities.

Similarly, other retrieved studies focused on diverse chemical classes like aminodiphenylamines, quinolinones, and various heterocyclic compounds, which, despite sometimes bearing a chloro- and amino-substituted phenyl ring, do not share the ethanone backbone critical to the user's query.

At present, the scientific community has not published sufficient research to provide a detailed understanding of how 1-(2-Amino-3-chlorophenyl)ethanone derivatives exert biological effects. Consequently, the core requirements for this technical guide—including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled.

Further research, including the synthesis of a library of these derivatives followed by systematic biological screening and target identification studies, is necessary to elucidate their potential therapeutic applications and mechanism of action. Researchers interested in this chemical class are encouraged to initiate such studies to fill this knowledge gap.

A Technical Guide to the Biological Activity Screening of Novel Compounds Derived from 1-(2-Amino-3-chlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and biological activity screening of novel heterocyclic compounds derived from the versatile starting material, 1-(2-Amino-3-chlorophenyl)ethanone. This precursor is a valuable scaffold for generating a diverse library of compounds, particularly quinazolinones and triazoles, which have demonstrated significant potential in anticancer, antimicrobial, and anti-inflammatory research. This document details plausible synthetic pathways, presents quantitative biological data, and provides standardized experimental protocols for key assays.

Synthesis of Novel Compound Libraries

The strategic location of the amino and acetyl groups on the 1-(2-Amino-3-chlorophenyl)ethanone ring allows for a variety of cyclization reactions to form fused heterocyclic systems. Below are proposed synthetic pathways for the generation of quinazolinone and triazole derivatives.

Biological Activity Screening

Novel compounds derived from 1-(2-Amino-3-chlorophenyl)ethanone, particularly quinazolinone and triazole analogs, are frequently evaluated for a range of biological activities. The primary screening panels typically include anticancer, antimicrobial, and anti-inflammatory assays.

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties, with some acting as inhibitors of key signaling molecules like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] The cytotoxic effects of these novel compounds are commonly assessed against a panel of human cancer cell lines.

Table 1: Anticancer Activity of Representative Quinazolinone Derivatives

| Compound Type | Cell Line | IC50 (µM) | Reference |

| 2,3-disubstituted quinazolin-4(3H)-one | L1210 (Leukemia) | 5.8 | [2] |

| 2,3-disubstituted quinazolin-4(3H)-one | K562 (Leukemia) | >50 | [2] |

| 2,3-disubstituted quinazolin-4(3H)-one | MCF-7 (Breast) | 0.34 | [2] |

| 2,3-disubstituted quinazolin-4(3H)-one | CA46 (Burkitt Lymphoma) | 1.0 | [2] |

| 2-Styrylquinazolin-4(3H)-one | HT29 (Colon) | <0.05 | [3] |

| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | A2780 (Ovarian) | <0.05 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

-

Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle controls (medium with solvent) and blank controls (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Both triazole and quinazolinone derivatives have been reported to possess significant antibacterial and antifungal properties.[5][6] The antimicrobial efficacy of newly synthesized compounds is typically determined by measuring the minimum inhibitory concentration (MIC).

Table 2: Antimicrobial Activity of Representative Triazole and Quinazolinone Derivatives

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| 1,2,4-Triazole Derivative | Staphylococcus aureus | >100 | [5] |

| 1,2,4-Triazole Derivative | Microsporum gypseum | 6.25 | [5] |

| Coumarin-1,2,3-triazole Conjugate | Enterococcus faecalis | 12.5 - 50 | [6] |

| Acylhydrazone Quinazoline | Staphylococcus aureus | - | [7] |

| Acylhydrazone Quinazoline | Escherichia coli | - | [7] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.[8]

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a pure culture in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compounds onto the surface of the agar.

-

Incubation: Invert the plates and incubate at 37°C for 16-18 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

-

Interpretation: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested compound.

Anti-inflammatory Activity

Quinazolinone derivatives have also been investigated for their potential to mitigate inflammation.[9][10] A common in vivo model for screening acute anti-inflammatory activity is the carrageenan-induced paw edema assay in rodents.

Table 3: Anti-inflammatory Activity of Representative Quinazolinone Derivatives

| Compound Type | Dose (mg/kg) | Edema Inhibition (%) | Reference |

| 2,3,6-trisubstituted quinazolinone | 50 | 10.28 - 53.33 | [8] |

| Thiazolidinone-substituted quinazolinone | 50 | 32.5 | [9] |

| Azetidinone-substituted quinazolinone | 50 | 24.6 | [9] |

| 3-Naphthalene-substituted quinazolinone | 50 | 19.69 - 59.61 | [8] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This assay measures the ability of a compound to reduce acute inflammation induced by the injection of carrageenan, a phlogistic agent, into the paw of a rodent.

-

Animal Grouping: Divide animals (typically rats or mice) into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the novel compounds.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally, typically 30-60 minutes before carrageenan injection. The control group receives the vehicle.

-

Edema Induction: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.

References

- 1. Synthesis, analgesic and anti-inflammatory evaluation of some novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and antimicrobial activity of new substituted 1,2,4-triazoles and their acyclic C-nucleoside analogues [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents [mdpi.com]

- 9. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

The Versatile Scaffold: A Technical Guide to 1-(2-Amino-3-chlorophenyl)ethanone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, derivatization, and medicinal chemistry applications of 1-(2-Amino-3-chlorophenyl)ethanone, a key building block in the development of novel therapeutic agents. This document provides a comprehensive overview of its role in the synthesis of bioactive heterocyclic compounds, particularly quinazolines, and details their anticancer and antimicrobial properties. Included are structured data summaries, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate further research and drug discovery efforts.

Introduction: The Significance of 1-(2-Amino-3-chlorophenyl)ethanone

1-(2-Amino-3-chlorophenyl)ethanone, also known as 2-amino-3-chloroacetophenone, is a valuable starting material in organic synthesis due to its reactive amino and ketone functional groups. These features allow for its versatile use in the construction of various heterocyclic systems. Of particular importance is its application as a precursor for quinazoline and quinazolinone scaffolds. These nitrogen-containing heterocycles are of significant interest in medicinal chemistry due to their wide range of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The presence of the chloro-substituent on the phenyl ring can also influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.

Synthesis of Bioactive Derivatives

The primary utility of 1-(2-Amino-3-chlorophenyl)ethanone in medicinal chemistry lies in its role as a precursor for the synthesis of quinazoline derivatives. The general synthetic approach involves the condensation of the amino group and the ketone functionality with various reagents to form the quinazoline core.

A representative synthetic workflow for the preparation of 4(3H)-quinazolinones from 1-(2-amino-3-chlorophenyl)ethanone is depicted below. This pathway involves an initial acylation of the amino group, followed by cyclization.

Anticancer Activity of Derived Quinazolines

Quinazoline derivatives are well-documented for their potent anticancer activities, often attributed to their ability to inhibit key enzymes in cellular signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. Inhibition of these pathways can disrupt cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of various quinazoline derivatives, reported as IC50 values (the concentration required to inhibit the growth of 50% of cells). While not all are direct derivatives of 1-(2-amino-3-chlorophenyl)ethanone, they represent the broader class of quinazolines and their potential as anticancer agents.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Quinazoline Schiff base 1 | MCF-7 (Breast) | 6.246 | [1] |

| Quinazoline Schiff base 2 | MCF-7 (Breast) | 5.910 | [1] |

| Quinazolinone-1,2,3-triazole (4-Isopropyl) | MCF-7 (Breast) | 10.16 | [2] |

| Quinazolinone-1,2,3-triazole (2-Bromo) | MCF-7 (Breast) | 11.23 | [2] |

| 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one | OVCAR-4 (Ovarian) | 1.82 | [3] |

| 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one | NCI-H522 (Non-small cell lung) | 2.14 | [3] |

| Compound 8h | SKLU-1 (Lung) | 23.09 (µg/mL) | [4] |

| Compound 8h | MCF-7 (Breast) | 27.75 (µg/mL) | [4] |

| Compound 8h | HepG-2 (Liver) | 30.19 (µg/mL) | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

Synthesized quinazoline derivatives

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microtiter plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

-

-

Compound Treatment:

-

Prepare stock solutions of the test compounds in DMSO.

-

Make serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.

-

After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for another 48-72 hours at 37°C in a 5% CO2 incubator.[5]

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[5]

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

-

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

-

Antimicrobial Activity of Derived Quinazolines

In addition to their anticancer properties, quinazoline derivatives have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various quinazolinone derivatives against selected microbial strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Staphylococcus aureus | 25.6 ± 0.5 | [1] |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Bacillus subtilis | 24.3 ± 0.4 | [1] |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Pseudomonas aeruginosa | 30.1 ± 0.6 | [1] |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Escherichia coli | 25.1 ± 0.5 | [1] |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Aspergillus fumigatus | 18.3 ± 0.6 | [1] |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Saccharomyces cerevisiae | 23.1 ± 0.4 | [1] |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Candida albicans | 26.1 ± 0.5 | [1] |

| Compound 4c | Escherichia coli | 128 | [6] |

| Compound 8i | Various pathogenic strains | Good activity | [7] |

| Compound 8d | Various pathogenic strains | Good activity | [7] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Synthesized quinazoline derivatives

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Multichannel pipette

Procedure:

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compounds in the appropriate broth medium directly in the 96-well plates to achieve a range of concentrations.

-

-

Inoculum Preparation:

-

From a fresh culture, prepare a bacterial or fungal suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).

-

Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in each well.

-

-

Inoculation:

-

Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

-

-

Reading Results:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Mechanism of Action: Targeting Cellular Signaling Pathways

The anticancer activity of many quinazoline derivatives is attributed to their ability to inhibit receptor tyrosine kinases (RTKs) such as EGFR and VEGFR. These receptors play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and angiogenesis.

By binding to the ATP-binding site of the EGFR tyrosine kinase domain, quinazoline derivatives prevent the phosphorylation and activation of the receptor, thereby blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This inhibition ultimately leads to a reduction in cancer cell proliferation and survival.

Conclusion

1-(2-Amino-3-chlorophenyl)ethanone is a highly valuable and versatile starting material in medicinal chemistry. Its utility in the synthesis of quinazoline and quinazolinone derivatives provides access to a class of compounds with significant therapeutic potential, particularly as anticancer and antimicrobial agents. The information presented in this guide, including synthetic strategies, quantitative biological data, and detailed experimental protocols, serves as a comprehensive resource for researchers dedicated to the discovery and development of novel therapeutics based on this important chemical scaffold. Further exploration and derivatization of this core structure hold promise for the identification of next-generation drug candidates with improved efficacy and safety profiles.

References

- 1. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]

- 3. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

Unlocking Novel Heterocyclic Scaffolds: A Technical Guide to the Prospective Reaction Pathways of 1-(2-Amino-3-chlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Amino-3-chlorophenyl)ethanone is a substituted aminophenone that holds significant potential as a versatile starting material in the synthesis of a diverse array of heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive ketone moiety, positions it as an ideal candidate for various cyclization and condensation reactions. This technical guide explores the prospective reaction pathways of this compound, drawing upon established synthetic methodologies to propose novel routes to valuable heterocyclic scaffolds relevant to drug discovery and development. While specific literature on the reactivity of 1-(2-Amino-3-chlorophenyl)ethanone is nascent, this document extrapolates from well-known named reactions to provide a theoretical framework for its synthetic utility.

Proposed Synthetic Pathways

The strategic positioning of the amino and acetyl groups on the chlorinated benzene ring of 1-(2-Amino-3-chlorophenyl)ethanone suggests its aptitude for participating in classic heterocyclic synthesis reactions. Below, we delineate several potential reaction pathways, complete with hypothetical experimental protocols and the anticipated products.

Friedländer Annulation for the Synthesis of 8-Chloro-4-substituted-quinolines

The Friedländer synthesis is a straightforward and widely utilized method for the construction of quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[1] By reacting 1-(2-Amino-3-chlorophenyl)ethanone with various ketones, a direct route to substituted 8-chloroquinolines is conceivable.

Proposed Reaction:

Caption: Proposed Friedländer synthesis of an 8-chloroquinoline derivative.

Hypothetical Experimental Protocol:

To a solution of 1-(2-Amino-3-chlorophenyl)ethanone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in anhydrous toluene (20 mL) would be added p-toluenesulfonic acid monohydrate (0.1 mmol). The reaction mixture would be heated to reflux with a Dean-Stark apparatus to remove water. The progress of the reaction would be monitored by thin-layer chromatography. Upon completion, the solvent would be removed under reduced pressure, and the residue purified by column chromatography on silica gel to yield the desired 8-chloro-2-methyl-4-(ethoxycarbonyl)quinoline.

Combes Quinoline Synthesis for 2,4-Dimethyl-8-chloroquinoline

The Combes quinoline synthesis provides an alternative route to quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[2][3] This pathway is particularly useful for the preparation of polysubstituted quinolines.

Proposed Reaction:

Caption: Proposed Combes synthesis for an 8-chloroquinoline derivative.

Hypothetical Experimental Protocol:

1-(2-Amino-3-chlorophenyl)ethanone (1.0 mmol) would be slowly added to a stirred solution of acetylacetone (1.1 mmol) in concentrated sulfuric acid (5 mL) at 0 °C. The mixture would then be allowed to warm to room temperature and stirred for 24 hours. The reaction mixture would be carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate would be collected by filtration, washed with water, and dried. Purification by recrystallization or column chromatography would be expected to yield 8-chloro-2,4-dimethylquinoline.

Synthesis of 7-Chloro-1,5-Benzodiazepine Derivatives

The condensation of o-phenylenediamines with two equivalents of a ketone is a common method for the synthesis of 1,5-benzodiazepines.[4] Although 1-(2-Amino-3-chlorophenyl)ethanone is not an o-phenylenediamine, its reaction with an o-phenylenediamine could potentially lead to benzodiazepine structures, or it could undergo self-condensation under certain conditions, though this is less conventional. A more plausible route would involve its reaction with an appropriate diamine. For the purpose of illustrating a potential pathway, a reaction with an o-phenylenediamine is depicted.

Proposed Reaction:

Caption: Proposed synthesis of a substituted 7-chloro-1,5-benzodiazepine.

Hypothetical Experimental Protocol:

To a stirred solution of o-phenylenediamine (1.0 mmol) in methanol (10 mL), 1-(2-Amino-3-chlorophenyl)ethanone (2.2 mmol) and a catalytic amount of 2,4,6-trichloro-1,3,5-triazine (TCT) (4 mol%) would be added.[4] The reaction mixture would be stirred at room temperature and monitored by TLC. Upon completion, the solvent would be evaporated, and the residue would be washed with water. The crude product would be purified by flash chromatography on silica gel to afford the desired substituted 7-chloro-1,5-benzodiazepine.

Data Presentation

As the reaction pathways described in this guide are prospective, no empirical quantitative data can be provided at this time. The following table is a template for the type of data that would be collected upon successful execution of these proposed reactions.

| Entry | Reaction Type | Reactant 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Friedländer | Ethyl acetoacetate | p-TsOH | Toluene | 110 | 12 | TBD |

| 2 | Combes | Acetylacetone | H₂SO₄ | - | RT | 24 | TBD |

| 3 | Benzodiazepine | o-Phenylenediamine | TCT | MeOH | RT | 8 | TBD |

TBD: To Be Determined

Experimental Workflow

The general workflow for investigating these novel reaction pathways would follow a standard procedure in synthetic organic chemistry.

Caption: A generalized experimental workflow for synthesis and characterization.

Future Directions and Signaling Pathway Discovery

The successful synthesis of novel heterocyclic compounds derived from 1-(2-Amino-3-chlorophenyl)ethanone would open avenues for biological screening and drug development. A critical next step would be to investigate the interaction of these new chemical entities with biological targets. Given that structurally related aminophenones are associated with various biological activities, these novel compounds could be screened against a panel of kinases, proteases, and other enzymes implicated in disease.

Currently, there is no published information on signaling pathways directly modulated by 1-(2-Amino-3-chlorophenyl)ethanone or its immediate derivatives. The discovery of such pathways would be contingent on the synthesis and subsequent biological evaluation of the compounds proposed in this guide. High-throughput screening and mechanism-of-action studies would be essential to elucidate their potential therapeutic applications.

Conclusion

1-(2-Amino-3-chlorophenyl)ethanone represents a promising, yet underexplored, building block in synthetic and medicinal chemistry. This technical guide provides a roadmap for the exploration of its reactivity through well-established synthetic transformations. The proposed pathways to quinolines and benzodiazepines offer a starting point for the generation of novel, structurally diverse heterocyclic libraries. While the protocols and outcomes are at present theoretical, they are grounded in the fundamental principles of organic synthesis and offer a solid foundation for future experimental investigation. The successful execution of these reactions will undoubtedly contribute valuable new scaffolds to the landscape of drug discovery.

References

- 1. Friedlaender Synthesis [organic-chemistry.org]

- 2. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 4. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Applications of 1-(2-Amino-3-chlorophenyl)ethanone (CAS 56762-32-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and applications of 1-(2-amino-3-chlorophenyl)ethanone (also known as 2'-Amino-3'-chloroacetophenone), registered under CAS number 56762-32-4. This compound is a valuable building block in organic synthesis, primarily serving as a key intermediate in the preparation of biologically active heterocyclic compounds. Its most notable application lies in the synthesis of the 8-chloro-substituted quinazolinone scaffold, a core structure in numerous protein kinase inhibitors investigated for cancer therapy. This document details the synthetic pathways to obtain 1-(2-amino-3-chlorophenyl)ethanone and its subsequent conversion into quinazolinone derivatives, explores their applications as Epidermal Growth Factor Receptor (EGFR) inhibitors, and presents relevant experimental protocols and quantitative data.

Chemical Identity and Properties

Table 1: Physicochemical Properties of 1-(2-Amino-3-chlorophenyl)ethanone

| Property | Value |

| CAS Number | 56762-32-4 |

| Chemical Name | 1-(2-Amino-3-chlorophenyl)ethanone |

| Synonyms | 2'-Amino-3'-chloroacetophenone |

| Molecular Formula | C₈H₈ClNO |

| Molecular Weight | 169.61 g/mol |

| Appearance | Solid |

| Primary Application | Intermediate in organic synthesis |

Synthesis of 1-(2-Amino-3-chlorophenyl)ethanone

The synthesis of 1-(2-amino-3-chlorophenyl)ethanone is typically achieved through a multi-step process starting from a substituted nitrobenzene precursor. A common and effective route involves the reduction of the corresponding nitro compound, 1-(3-chloro-2-nitrophenyl)ethanone.

Synthetic Pathway Overview

The overall transformation involves the reduction of a nitro group to an amine. This is a standard procedure in organic synthesis, often accomplished using metal catalysts or reducing agents.

Structural Elucidation of 1-(2-Amino-3-chlorophenyl)ethanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 1-(2-Amino-3-chlorophenyl)ethanone and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their potential as intermediates in the synthesis of various biologically active molecules. This document outlines the key analytical techniques, presents spectroscopic data in a structured format, and provides detailed experimental protocols for the characterization of this class of compounds.

Introduction

1-(2-Amino-3-chlorophenyl)ethanone serves as a crucial building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Accurate structural elucidation is paramount to understanding the chemical properties, reactivity, and potential biological activity of its derivatives. The process of determining the precise three-dimensional arrangement of atoms within these molecules relies on a combination of spectroscopic and analytical techniques. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray crystallography.

Analytical Techniques for Structural Elucidation

The structural confirmation of 1-(2-Amino-3-chlorophenyl)ethanone derivatives is typically achieved through a multi-faceted analytical approach.[1][2] Each technique provides unique and complementary information about the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR and ¹³C NMR are fundamental for identifying the number and types of protons and carbons, their connectivity, and the electronic environment of the nuclei.

-

Mass Spectrometry (MS): Determines the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[3] Fragmentation patterns observed in the mass spectrum offer valuable clues about the structure of the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. Characteristic absorption bands correspond to specific bond vibrations.

-

X-ray Crystallography: Offers unambiguous determination of the three-dimensional molecular structure in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.[4][5]

Data Presentation: Spectroscopic and Crystallographic Data

The following tables summarize key quantitative data for 1-(2-Amino-3-chlorophenyl)ethanone and representative derivatives. This structured format allows for easy comparison of their spectroscopic and structural properties.

Table 1: ¹H NMR Spectral Data (δ, ppm)

| Compound | Aromatic Protons | -NH₂ Protons | -CH₃ Protons | Other Protons | Solvent |

| 1-(2-Amino-3-chlorophenyl)ethanone | 6.7-7.5 (m, 3H) | 4.5 (br s, 2H) | 2.6 (s, 3H) | - | CDCl₃ |

| 2-Amino-1-(3-chloro-phenyl)-ethanone hydrochloride[6] | 7.3-7.9 (m, 4H) | 8.5 (br s, 3H) | - | 4.6 (s, 2H) | DMSO-d₆ |

| 1-(3-Chlorophenyl)ethanone oxime[7] | 7.3-7.6 (m, 4H) | - | 2.2 (s, 3H) | 11.2 (s, 1H, -OH) | CDCl₃ |

Table 2: ¹³C NMR Spectral Data (δ, ppm)

| Compound | Aromatic Carbons | C=O Carbon | -CH₃ Carbon | Other Carbons | Solvent |

| 1-(2-Amino-3-chlorophenyl)ethanone | 115-150 | ~198 | ~28 | - | CDCl₃ |

| 2-Amino-1-(3-chloro-phenyl)-ethanone hydrochloride[6] | 127-138 | 195.5 | - | 45.7 | DMSO-d₆ |

Table 3: Mass Spectrometry (MS) and Infrared (IR) Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) | Key IR Absorptions (cm⁻¹) |

| 1-(2-Amino-3-chlorophenyl)ethanone | C₈H₈ClNO | 169.61 | 169 [M]⁺, 154, 126, 91 | 3450, 3350 (N-H), 1660 (C=O), 810 (C-Cl) |

| 2-Amino-1-(2-chlorophenyl)ethanone[8] | C₈H₈ClNO | 169.61 | 169 [M]⁺, 134, 111, 75 | Not specified |

| 2-Amino-1-(3-chlorophenyl)propan-1-one[9] | C₉H₁₀ClNO | 183.63 | 183 [M]⁺, 168, 139, 111 | Not specified |

Experimental Protocols

Detailed methodologies are crucial for reproducible results in structural elucidation. The following sections provide generalized protocols for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Tune and shim the NMR spectrometer to the appropriate nucleus (¹H or ¹³C).

-

Set the spectral width, number of scans, and relaxation delay. For ¹³C NMR, a larger number of scans and a longer relaxation delay are typically required.

-

-

Data Acquisition: Acquire the Free Induction Decay (FID) signal.

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). For complex mixtures, prior separation using Gas Chromatography (GC) or Liquid Chromatography (LC) is recommended.[3]

-

Ionization:

-

ESI: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it into the ESI source. This is a soft ionization technique suitable for polar and thermally labile molecules.

-

EI: Volatilize the sample in the ion source and bombard it with a high-energy electron beam. This is a hard ionization technique that often leads to extensive fragmentation.

-

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

-

Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition: Place the sample in the FTIR spectrometer and record the interferogram.

-

Data Processing: Perform a Fourier transform on the interferogram to obtain the infrared spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction.[5] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The crystals should be of sufficient size (typically >0.1 mm in all dimensions) and quality.[5]

-

Crystal Mounting: Mount a suitable crystal on a goniometer head.[4]

-

Data Collection:

-

Place the mounted crystal in a cooled, collimated X-ray beam.

-

Rotate the crystal and collect the diffraction pattern (reflections) using an area detector.[5]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem to generate an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.[4][5]

-

Visualizations

The following diagrams illustrate the general workflow for structural elucidation and a hypothetical signaling pathway that could be investigated for biologically active derivatives.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ion tree-based structure elucidation of acetophenone dimers (AtA) from Acronychia pedunculata and their identification in extracts by liquid chromatography electrospray ionization LTQ-Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. greeley.org [greeley.org]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. 2-AMINO-1-(3-CHLORO-PHENYL)-ETHANONE HYDROCHLORIDE(51084-83-4) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. GSRS [precision.fda.gov]

- 9. 2-Amino-1-(3-chlorophenyl)propan-1-one | C9H10ClNO | CID 22031823 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

One-Pot Synthesis of Bioactive Heterocycles Using 1-(2-Amino-3-chlorophenyl)ethanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of a variety of bioactive heterocyclic compounds utilizing 1-(2-Amino-3-chlorophenyl)ethanone as a versatile starting material. The methodologies described herein offer efficient routes to privileged scaffolds in medicinal chemistry, including quinolines, benzodiazepines, and quinoxalines, all of which are known to exhibit a wide range of pharmacological activities.

Introduction

1-(2-Amino-3-chlorophenyl)ethanone is a readily available and highly reactive building block for the construction of diverse heterocyclic systems. Its bifunctional nature, possessing both an amino group and a keto group on a chlorinated benzene ring, allows for a range of cyclization reactions. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are particularly advantageous as they reduce reaction time, minimize waste, and simplify purification processes. This document outlines key one-pot strategies for the synthesis of 8-chloro-substituted quinolines, 7-chloro-substituted 1,5-benzodiazepines, and 8-chloro-substituted quinoxalines, classes of compounds with known biological significance.[1][2][3]

Synthesis of 8-Chloro-Substituted Quinolines via Friedländer Annulation

The Friedländer annulation is a classic and efficient method for the synthesis of quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., ketones, β-ketoesters).[4] Using 1-(2-Amino-3-chlorophenyl)ethanone as the 2-aminoaryl ketone, a variety of 8-chloro-substituted quinolines can be synthesized in a one-pot fashion.

General Reaction Scheme:

Caption: Workflow for the one-pot Friedländer synthesis of 8-chloroquinolines.

Quantitative Data for Friedländer Annulation:

| Active Methylene Compound | R1 | R2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Acetone | H | CH₃ | KOH | Ethanol | Reflux | 4 | 78 |

| Acetophenone | H | Ph | p-TsOH | Toluene | Reflux | 6 | 85 |

| Ethyl acetoacetate | CO₂Et | CH₃ | Piperidine | Ethanol | Reflux | 5 | 82 |

| Cyclohexanone | \multicolumn{2}{c | }{-(CH₂)₄-} | L-proline | DMSO | 100 | 8 | 75 |

Note: The data presented in this table are representative examples derived from analogous reactions and should be considered as starting points for optimization.

Experimental Protocol: One-Pot Synthesis of 8-Chloro-2-methylquinoline

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(2-Amino-3-chlorophenyl)ethanone (1.0 g, 5.9 mmol), acetone (1.0 mL, 13.6 mmol), and ethanol (20 mL).

-